tert-Butyl 2-methyl-4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-methyl-4-(1-pyridin-2-ylethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13-12-19(14(2)15-8-6-7-9-18-15)10-11-20(13)16(21)22-17(3,4)5/h6-9,13-14H,10-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIOAFJQUPMPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(C)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124482 | |
| Record name | 1-Piperazinecarboxylic acid, 2-methyl-4-[1-(2-pyridinyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-27-1 | |
| Record name | 1-Piperazinecarboxylic acid, 2-methyl-4-[1-(2-pyridinyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 2-methyl-4-[1-(2-pyridinyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-methyl-4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-methyl-4-(1-(pyridin-2-yl)ethyl)amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is stirred under a hydrogen atmosphere for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-methyl-4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or pyridinyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 2-methyl-4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate is primarily explored for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, particularly in the central nervous system.
Case Study : A study published in a pharmacology journal examined the compound's effect on muscarinic receptors, which are implicated in neurological disorders. The findings indicated that derivatives of this compound could serve as promising candidates for developing treatments for conditions such as Alzheimer's disease and schizophrenia .
Neuropharmacology
The compound's piperazine and pyridine moieties are known to enhance bioactivity in neuropharmacological contexts. Research has indicated that compounds with similar structures can modulate neurotransmitter systems, suggesting that this compound might influence dopaminergic and serotonergic pathways.
Data Table: Neuropharmacological Activity
| Compound | Target Receptor | Effect | Reference |
|---|---|---|---|
| This compound | Muscarinic receptors | Antagonistic | |
| Related piperazine derivatives | Dopamine receptors | Agonistic |
Synthesis of Novel Compounds
The compound serves as a precursor in synthesizing novel piperazine derivatives. Researchers have utilized it to develop new ligands for various biological targets, enhancing the scope of drug discovery.
Case Study : In a synthetic chemistry study, this compound was used to create a series of compounds aimed at targeting cancer cells. The synthesized derivatives demonstrated significant cytotoxicity against specific cancer cell lines, indicating potential therapeutic applications .
Mechanism of Action
The mechanism of action of tert-Butyl 2-methyl-4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous tert-butyl piperazine carboxylates, highlighting structural variations, molecular properties, and functional distinctions:
Key Findings :
Substituent Effects: Boronate Esters (e.g., ): Enable participation in cross-coupling reactions, expanding synthetic utility. Heterocyclic Additions (e.g., thiadiazole , triazole ): Improve binding affinity in receptor-targeted molecules. Methyl Group on Piperazine (e.g., vs.
Biological Relevance: Piperazine derivatives with pyridinyl groups (e.g., ) are frequently explored as serotonin receptor modulators, as seen in related compounds like p-MPPI (a 5-HT₁A antagonist) . The absence of electron-withdrawing groups (e.g., cyano ) in the target compound may improve blood-brain barrier permeability compared to analogs.
Synthetic Accessibility :
Research Implications
- Pharmacological Potential: The pyridinyl-ethyl group in the target compound suggests utility in designing kinase inhibitors or GPCR ligands, though direct biological data are lacking in the provided evidence.
- Structural Optimization : Comparative analysis indicates that adding boronate esters () or thiadiazoles () could enhance the compound’s applicability in medicinal chemistry.
Biological Activity
Overview
tert-Butyl 2-methyl-4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate is a piperazine derivative characterized by a complex structure that includes a tert-butyl group, a methyl group, and a pyridinyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, neuropharmacological, and anticancer properties.
- Molecular Formula : C17H27N3O2
- Molecular Weight : 305.42 g/mol
- CAS Number : 1289386-27-1
- IUPAC Name : tert-butyl 2-methyl-4-(1-pyridin-2-ylethyl)piperazine-1-carboxylate
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the piperazine ring allows it to mimic biogenic amines, which is crucial for its pharmacological effects. The pyridinyl group may enhance its binding affinity to specific biological targets, leading to diverse therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antibacterial properties. For example:
- Activity Against Gram-positive Bacteria : Compounds with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78 - 3.125 μg/mL), comparable to last-resort antibiotics like vancomycin .
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| tert-butyl 2-methyl-4-(1-(pyridin-2-yl)ethyl)piperazine | MRSA, VREfm | 0.78 - 3.125 |
Neuropharmacological Effects
Preliminary studies suggest that this compound may have significant neuropharmacological activities. Similar piperazine derivatives have been linked to effects in treating neurological disorders due to their ability to modulate neurotransmitter systems .
Case Studies
In a recent investigation, a series of piperazine derivatives were synthesized and evaluated for their biological activity:
- Study on Antibacterial Activity : A compound structurally similar to tert-butyl 2-methyl-4-(1-(pyridin-2-yl)ethyl)piperazine exhibited strong bactericidal properties against both susceptible and drug-resistant strains of bacteria.
- Neuropharmacological Assessment : Another study highlighted the potential of piperazine derivatives in modulating GABAergic and serotonergic systems, suggesting implications for anxiety and depression treatments.
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing tert-butyl 2-methyl-4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate, and how do reaction conditions influence yield? A: Common methods include nucleophilic substitution (e.g., coupling piperazine derivatives with pyridinyl halides) and Boc-protection strategies. For example, coupling tert-butyl piperazine-1-carboxylate with substituted pyridines in solvents like 1,4-dioxane or toluene at 110°C, using bases like K₂CO₃, achieves yields up to 62–80% . Solvent choice (polar vs. nonpolar) and temperature (80–110°C) critically affect reaction efficiency. Purification typically involves silica gel chromatography with gradients like ethyl acetate/hexane .
Structural Characterization
Q: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound? A:
- NMR : Key signals include tert-butyl protons (~1.49 ppm), piperazine methyl groups (~3.44–3.84 ppm), and pyridinyl aromatic protons (6.5–8.5 ppm) .
- MS : Molecular ion peaks (e.g., m/z 341 [M+H]⁺) and fragmentation patterns (e.g., loss of Boc group: m/z 243) are diagnostic .
- X-ray crystallography : Resolves piperazine chair conformations and intramolecular interactions (e.g., hydrogen bonds between pyridinyl N and hydroxyl groups) .
Basic Biological Evaluation
Q: How can researchers assess the biological activity of this compound in preliminary assays? A:
- Enzyme inhibition : Test against targets like prolyl-hydroxylases using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial screening : Use broth microdilution against S. aureus or P. aeruginosa (MIC values) .
- Cellular assays : Measure cytotoxicity (MTT assay) and apoptosis markers (e.g., caspase-3 activation) in cancer cell lines .
Advanced Reaction Optimization
Q: How can conflicting yield data from similar synthetic protocols be resolved? A: Contradictions often arise from subtle differences in stoichiometry, catalyst loading, or workup. For example:
- Method A (THF/H₂O, 79% yield) vs. Method B (HCl/ethyl acetate, 60% yield) for a related compound highlight solvent polarity’s role in stabilizing intermediates .
- Optimize Pd catalyst systems (e.g., XPhos with Pd(dba)₂) for Suzuki couplings to improve yields from 26% to 42% .
- Use design of experiments (DoE) to systematically vary parameters like temperature, solvent, and base .
Advanced Mechanistic Studies
Q: What computational and experimental approaches elucidate the compound’s interaction with biological targets? A:
- Docking simulations : Model binding to HIF prolyl-hydroxylase active sites using software like AutoDock Vina .
- Hydrogen-deuterium exchange (HDX) MS : Maps binding interfaces by tracking conformational changes upon ligand binding .
- Kinetic studies : Measure inhibition constants (Kᵢ) via stopped-flow spectroscopy under varying O₂ concentrations .
Crystallography and Conformational Analysis
Q: How does the crystal structure inform the compound’s stability and reactivity? A:
- Piperazine rings adopt chair conformations, with Boc and pyridinyl groups in equatorial positions to minimize steric strain .
- Intramolecular H-bonds (e.g., O–H⋯N) enhance stability, as seen in torsion angles (25.6° between aromatic rings) .
- π-π stacking (3.59 Å between pyrimidinyl rings) influences packing and solubility .
Methodological Pitfalls in Scale-Up
Q: What challenges arise when scaling synthesis from milligram to gram quantities? A:
- Purification : Silica chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water) or centrifugal partition chromatography .
- Exothermic reactions : Use controlled addition of reagents (e.g., slow bromide introduction) to prevent runaway reactions .
- Byproduct formation : Monitor via inline IR or HPLC to detect intermediates like de-Boc derivatives .
Stability and Storage
Q: What conditions preserve the compound’s integrity during long-term storage? A:
- Store at –20°C under argon to prevent Boc-group hydrolysis .
- Avoid prolonged exposure to DMSO (accelerates degradation) .
- Confirm stability via periodic LCMS analysis (look for m/z shifts indicating deprotection) .
Table 1: Key Synthetic and Analytical Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
